molecular formula C9H58N13O15P5 B13785800 Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt CAS No. 67785-99-3

Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt

Cat. No.: B13785800
CAS No.: 67785-99-3
M. Wt: 743.51 g/mol
InChI Key: NOPBMTCRKASJLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt is a complex organophosphorus compound. It is known for its strong chelating properties, making it useful in various industrial and scientific applications. The compound is often used in water treatment, detergents, and as a scale inhibitor due to its ability to bind with metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt typically involves the reaction of diethylenetriamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled pH conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Reactants: Diethylenetriamine, formaldehyde, phosphorous acid.

    Conditions: Controlled pH, typically acidic.

    Procedure: The reactants are mixed and heated to facilitate the reaction, leading to the formation of the phosphonic acid derivative.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Reactant Mixing: Continuous mixing of diethylenetriamine, formaldehyde, and phosphorous acid.

    Reaction Control: Maintaining optimal temperature and pH to drive the reaction to completion.

    Purification: The product is purified through crystallization or other separation techniques to obtain the decaammonium salt form.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt undergoes various chemical reactions, including:

    Chelation: Forms stable complexes with metal ions.

    Oxidation: Can be oxidized under specific conditions to form phosphonate derivatives.

    Substitution: Reacts with other compounds to substitute the phosphonomethyl groups.

Common Reagents and Conditions

    Chelation: Metal ions such as calcium, magnesium, and iron.

    Oxidation: Oxidizing agents like hydrogen peroxide.

    Substitution: Various organic reagents under controlled conditions.

Major Products

    Chelation: Metal-phosphonate complexes.

    Oxidation: Phosphonate derivatives.

    Substitution: Substituted phosphonic acid derivatives.

Scientific Research Applications

Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through chelation, where it binds to metal ions, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes and prevent the formation of scale in industrial systems. The molecular targets include metal ions such as calcium, magnesium, and iron, which are essential for various biological and industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Diethylenetriaminepentamethylenephosphonic acid heptasodium salt: Similar structure but different counterions.

    Ethylenediaminetetramethylenephosphonic acid: Another phosphonic acid derivative with similar chelating properties.

    Nitrilotri(methylenephosphonic acid): A simpler phosphonic acid with fewer phosphonomethyl groups.

Uniqueness

Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt is unique due to its high number of phosphonomethyl groups, which enhances its chelating ability and makes it particularly effective in applications requiring strong metal ion binding.

Properties

CAS No.

67785-99-3

Molecular Formula

C9H58N13O15P5

Molecular Weight

743.51 g/mol

IUPAC Name

azane;[bis[2-[bis(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid

InChI

InChI=1S/C9H28N3O15P5.10H3N/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);10*1H3

InChI Key

NOPBMTCRKASJLK-UHFFFAOYSA-N

Canonical SMILES

C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O.N.N.N.N.N.N.N.N.N.N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.